molecular formula HNOSi B8626918 Silicon nitride oxide (Si2N2O) CAS No. 91419-08-8

Silicon nitride oxide (Si2N2O)

Cat. No. B8626918
CAS RN: 91419-08-8
M. Wt: 59.099 g/mol
InChI Key: XCCANNJCMHMXBZ-UHFFFAOYSA-N
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Patent
US05252515

Procedure details

Alternatively, the silicon-rich barrier layer 23 can be silicon nitride or silicon oxynitride with a high refractive index. The determining and guiding physical characteristic is again the refractive index wherein the critical and preferred range for silicon nitride is between about 1.9 to 2.1 and for silicon oxynitride is between about 1.5 to 2.1. The silicon nitride layer is formed by the silane process under the typical conditions of power of 380 watts, pressure of 4.8 Torr, space of 480 mils, temperature of 400° C., silane flow of 130 ccm, ammonia flow of 55 ccm and nitrogen flow of 2000 to 4000 ccm. The silicon oxynitride layer is formed by the silane process under the typical conditions of power of 340 watts, pressure of 5 Torr, space of 410 mils, temperature of 400° C., silane flow of 75 ccm, ammonia flow of 50 ccm, nitrogen flow of 3500 to 4500 ccm, and dinitrogen oxide (N2O) flow of 75 ccm.
[Compound]
Name
barrier layer 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[N:8](O)=[Si]>>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[SiH4:2].[NH3:8] |^3:9|

Inputs

Step One
Name
barrier layer 23
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[Si])O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[Si])O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Name
Type
product
Smiles
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05252515

Procedure details

Alternatively, the silicon-rich barrier layer 23 can be silicon nitride or silicon oxynitride with a high refractive index. The determining and guiding physical characteristic is again the refractive index wherein the critical and preferred range for silicon nitride is between about 1.9 to 2.1 and for silicon oxynitride is between about 1.5 to 2.1. The silicon nitride layer is formed by the silane process under the typical conditions of power of 380 watts, pressure of 4.8 Torr, space of 480 mils, temperature of 400° C., silane flow of 130 ccm, ammonia flow of 55 ccm and nitrogen flow of 2000 to 4000 ccm. The silicon oxynitride layer is formed by the silane process under the typical conditions of power of 340 watts, pressure of 5 Torr, space of 410 mils, temperature of 400° C., silane flow of 75 ccm, ammonia flow of 50 ccm, nitrogen flow of 3500 to 4500 ccm, and dinitrogen oxide (N2O) flow of 75 ccm.
[Compound]
Name
barrier layer 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[N:8](O)=[Si]>>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[SiH4:2].[NH3:8] |^3:9|

Inputs

Step One
Name
barrier layer 23
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[Si])O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[Si])O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Name
Type
product
Smiles
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05252515

Procedure details

Alternatively, the silicon-rich barrier layer 23 can be silicon nitride or silicon oxynitride with a high refractive index. The determining and guiding physical characteristic is again the refractive index wherein the critical and preferred range for silicon nitride is between about 1.9 to 2.1 and for silicon oxynitride is between about 1.5 to 2.1. The silicon nitride layer is formed by the silane process under the typical conditions of power of 380 watts, pressure of 4.8 Torr, space of 480 mils, temperature of 400° C., silane flow of 130 ccm, ammonia flow of 55 ccm and nitrogen flow of 2000 to 4000 ccm. The silicon oxynitride layer is formed by the silane process under the typical conditions of power of 340 watts, pressure of 5 Torr, space of 410 mils, temperature of 400° C., silane flow of 75 ccm, ammonia flow of 50 ccm, nitrogen flow of 3500 to 4500 ccm, and dinitrogen oxide (N2O) flow of 75 ccm.
[Compound]
Name
barrier layer 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[N:8](O)=[Si]>>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[SiH4:2].[NH3:8] |^3:9|

Inputs

Step One
Name
barrier layer 23
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[Si])O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[Si])O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Name
Type
product
Smiles
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.